molecular formula C11H22N2O2 B153255 tert-Butyl 3-Ethylpiperazine-1-carboxylate CAS No. 438049-35-5

tert-Butyl 3-Ethylpiperazine-1-carboxylate

Cat. No. B153255
CAS RN: 438049-35-5
M. Wt: 214.3 g/mol
InChI Key: DXJOJUNLMJMJSN-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Ethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 . It is also known by its IUPAC name tert-butyl 3-ethyl-1-piperazinecarboxylate .


Molecular Structure Analysis

The InChI code for tert-Butyl 3-Ethylpiperazine-1-carboxylate is 1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Tert-Butyl 3-Ethylpiperazine-1-carboxylate has a molecular weight of 214.31 . The compound is very soluble, with a solubility of 3.06 mg/ml .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

N-Boc-3-Ethylpiperazine is a valuable building block in medicinal chemistry due to its piperazine core, a prevalent motif in pharmaceuticals. Piperazines are the third most common nitrogen heterocycle in drug discovery . They are found in various pharmacological agents with properties such as anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant . The Boc (tert-butoxycarbonyl) group in N-Boc-3-Ethylpiperazine serves as a protective group that can be removed under mild acidic conditions, allowing for further functionalization of the molecule in drug synthesis.

C–H Functionalization

Recent advances in synthetic chemistry have highlighted the importance of C–H functionalization, a method that allows for the direct modification of carbon-hydrogen bonds in organic molecules. N-Boc-3-Ethylpiperazine can undergo C–H functionalization to introduce various substituents onto the piperazine ring, expanding its utility in creating diverse and complex drug molecules .

Synthesis of Blockbuster Drugs

Piperazine derivatives are key components in several blockbuster drugs, such as Imatinib (marketed as Gleevec) and Sildenafil (sold as Viagra) . N-Boc-3-Ethylpiperazine can be used to synthesize analogs of these drugs, potentially leading to the development of new therapeutic agents with improved efficacy and safety profiles.

Pharmacokinetics and Pharmacodynamics

The presence of the ethyl group and the piperazine ring in N-Boc-3-Ethylpiperazine can influence the pharmacokinetic and pharmacodynamic properties of drug candidates. These structural features can enhance water solubility, bioavailability, and the ability to interact with biological receptors through hydrogen bonding .

Heterocyclic Chemistry

In heterocyclic chemistry, N-Boc-3-Ethylpiperazine is used to introduce a six-membered ring containing two nitrogen atoms into larger molecular frameworks. This can significantly alter the three-dimensional geometry and electronic properties of the molecules, which is crucial for the discovery of new compounds with unique biological activities .

Photoredox Catalysis

N-Boc-3-Ethylpiperazine can participate in photoredox catalysis, a process that uses light to activate a photocatalyst, which in turn can catalyze a chemical reaction. This method is particularly useful for creating carbon-nitrogen bonds, which are fundamental in constructing piperazine-containing drug molecules .

Safety and Hazards

The safety information for tert-Butyl 3-Ethylpiperazine-1-carboxylate indicates that it has hazard statements H315, H319, and H335 . This means it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. The compound should not be released into the environment .

properties

IUPAC Name

tert-butyl 3-ethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJOJUNLMJMJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623505
Record name tert-Butyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-Ethylpiperazine-1-carboxylate

CAS RN

438049-35-5
Record name tert-Butyl 3-ethylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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